molecular formula C18H24N4O3 B5630491 N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5630491
M. Wt: 344.4 g/mol
InChI Key: GKAFKNUTWCQMLD-UHFFFAOYSA-N
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Description

The compound represents a class of chemicals with significant potential in pharmaceutical applications, characterized by its intricate molecular architecture and diverse functional groups. The research explores various methodologies for synthesizing such compounds, analyzing their molecular structure, and investigating their physical and chemical properties.

Synthesis Analysis

The synthesis of complex organic compounds, such as benzazepine derivatives, often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, practical methods have been developed for synthesizing orally active CCR5 antagonists with related benzazepine structures through esterification, intramolecular reactions, and amidation processes (Ikemoto et al., 2005). Moreover, novel one-pot reactions have been employed for the synthesis of benzodiazepine derivatives, demonstrating the efficiency of multicomponent reactions in constructing complex ring systems (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by detailed spectroscopic analysis, including NMR, IR, and X-ray crystallography, providing insights into their three-dimensional conformation and electronic structure. For example, studies on benzazepine derivatives highlight the hydrogen-bonded assembly in various dimensions, elucidating the impact of molecular geometry on the compound's properties (Guerrero et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of benzazepine derivatives involves a range of reactions, including aromatic substitution, ring expansion, and transformation under specific conditions. Research indicates that tetrahydro-1,4-benzoxazepines react with alkynes, leading to cleavage and formation of new ether derivatives, showcasing the versatility of these compounds in chemical transformations (Voskressensky et al., 2013).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. Studies on related benzazepine compounds provide valuable data on their crystalline structure and physical characteristics, essential for their application in drug development and other chemical applications (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the compound's functional groups and molecular structure. Research into the synthesis and application of benzazepine derivatives reveals their potential as intermediates in the development of pharmacologically active molecules, highlighting the importance of understanding these chemical properties for drug design and synthesis (Bremner et al., 1984).

properties

IUPAC Name

N-[[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]methyl]-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-21(12-17-20-19-13-22(17)8-10-24-2)18(23)15-7-9-25-16-6-4-3-5-14(16)11-15/h3-6,13,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAFKNUTWCQMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=CN1CCOC)C(=O)C2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

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